molecular formula C19H18O7 B11051425 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-2-one

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-2-one

Cat. No.: B11051425
M. Wt: 358.3 g/mol
InChI Key: ZDWXNQBOVUCCGU-UHFFFAOYSA-N
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Description

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-2-one: , also known by its systematic name 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid , is a natural compound found in certain plant species. Its chemical formula is C₁₂H₁₄O₆ . The compound features a benzodioxole ring system, which contributes to its interesting properties.

Preparation Methods

Synthesis:: The synthetic routes to obtain this compound involve several steps. One common approach is the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but researchers have explored various methods to access it.

Industrial Production:: While industrial-scale production methods are less common due to the compound’s natural occurrence, isolation from plant sources remains a viable approach. Extraction and purification techniques are employed to obtain sufficient quantities for research and applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes may yield different derivatives.

    Substitution: Substituents on the benzodioxole ring can be modified via substitution reactions.

Common Reagents::

    Acids and Bases: Used for cyclization and functional group transformations.

    Oxidizing Agents: Employed in oxidation reactions.

    Reducing Agents: Used for reduction processes.

Major Products:: The specific products formed depend on reaction conditions and substituents. Researchers have reported derivatives with altered biological activities.

Scientific Research Applications

Chemistry::

    Natural Product Research: Investigating its biosynthesis and structural modifications.

    Medicinal Chemistry: Exploring derivatives as potential drug candidates.

Biology and Medicine::

    Antioxidant Properties: Due to its phenolic structure.

    Anti-inflammatory Effects: Studied for potential therapeutic applications.

    Cytotoxicity and Anticancer Activity: Evaluated against cancer cell lines.

Industry::

    Flavor and Fragrance Industry: Some derivatives contribute to aromatic profiles.

    Phytochemicals in Food: Occurs naturally in certain edible plants.

Mechanism of Action

The compound’s effects likely involve interactions with cellular targets. Further research is needed to elucidate specific pathways and molecular mechanisms.

Comparison with Similar Compounds

While unique in its benzodioxole structure, it shares similarities with other flavonoids and natural phenolic compounds. Notable related compounds include:

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C19H18O7/c1-21-10-4-5-11-12(8-16(20)26-14(11)6-10)13-7-15-18(25-9-24-15)19(23-3)17(13)22-2/h4-7,12H,8-9H2,1-3H3

InChI Key

ZDWXNQBOVUCCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

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